![molecular formula C16H12N2O B14214388 2-Methyl-5,11-dihydroindolo[3,2-c]quinolin-6-one CAS No. 543745-39-7](/img/structure/B14214388.png)
2-Methyl-5,11-dihydroindolo[3,2-c]quinolin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5,11-dihydroindolo[3,2-c]quinolin-6-one is a heterocyclic compound that belongs to the indoloquinoline family. This compound is characterized by its unique structure, which includes an indole fused to a quinoline ring. It has garnered significant interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5,11-dihydroindolo[3,2-c]quinolin-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst. The reaction conditions often include heating the mixture to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale operations. This includes using continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5,11-dihydroindolo[3,2-c]quinolin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline structure.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indole or quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoloquinoline derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
2-Methyl-5,11-dihydroindolo[3,2-c]quinolin-6-one has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-Methyl-5,11-dihydroindolo[3,2-c]quinolin-6-one involves its interaction with specific molecular targets. It can intercalate into DNA, disrupting the replication process and leading to cell cycle arrest. Additionally, it may inhibit certain enzymes, such as cyclin-dependent kinases, which play a crucial role in cell division .
Comparison with Similar Compounds
Similar Compounds
Indolo[3,2-d]benzazepines: These compounds have a similar indole-quinoline structure but differ in the position of the fused rings.
Quinolin-2-ones: These compounds share the quinoline core but have different substituents and functional groups.
Uniqueness
2-Methyl-5,11-dihydroindolo[3,2-c]quinolin-6-one is unique due to its specific substitution pattern and the presence of a methyl group at the 2-position. This structural feature contributes to its distinct biological activities and makes it a valuable compound for research and development .
Properties
CAS No. |
543745-39-7 |
|---|---|
Molecular Formula |
C16H12N2O |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
2-methyl-5,11-dihydroindolo[3,2-c]quinolin-6-one |
InChI |
InChI=1S/C16H12N2O/c1-9-6-7-13-11(8-9)15-14(16(19)18-13)10-4-2-3-5-12(10)17-15/h2-8,17H,1H3,(H,18,19) |
InChI Key |
OVIXQTQXQIYLMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C3=C2NC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


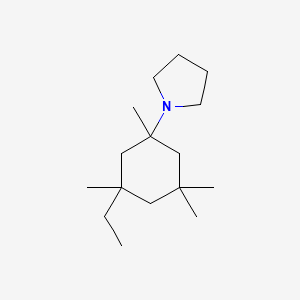
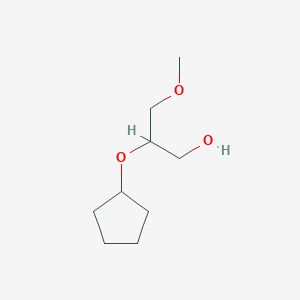
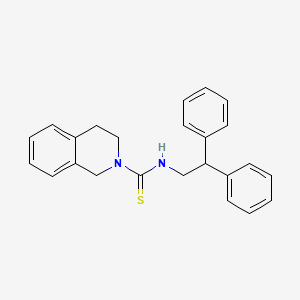

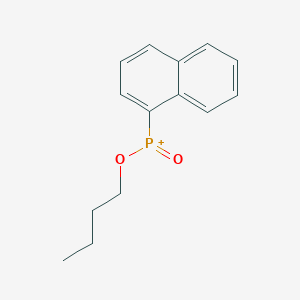

![[(3R)-1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methyl butanoate](/img/structure/B14214354.png)
![2-[(Trifluoromethyl)sulfanyl]butan-1-ol](/img/structure/B14214355.png)
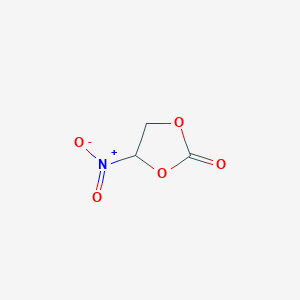
![Bicyclo[4.2.0]oct-7-en-2-one, 8-(butylseleno)-7-phenyl-](/img/structure/B14214363.png)

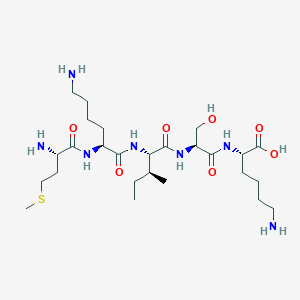
![N'-Benzyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-ethylurea](/img/structure/B14214386.png)
![N-{1-[(2-Iodo-1,3-thiazol-5-yl)methyl]-4,5-dihydro-1H-imidazol-2-yl}nitramide](/img/structure/B14214394.png)
